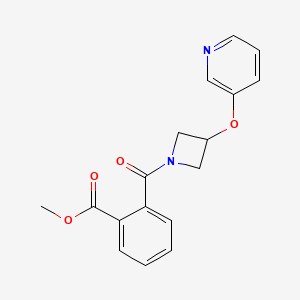

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate

Description

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring (4-membered nitrogen-containing cycle) substituted with a pyridin-3-yloxy group. This structure combines multiple functional motifs:

- Methyl benzoate ester: Enhances lipophilicity and influences metabolic stability.

- Pyridin-3-yloxy group: Provides hydrogen-bonding capability and electronic modulation via the pyridine nitrogen.

Properties

IUPAC Name |

methyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-17(21)15-7-3-2-6-14(15)16(20)19-10-13(11-19)23-12-5-4-8-18-9-12/h2-9,13H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDONPXTEGTTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction forms the azetidine ring, which is then further functionalized to introduce the pyridinyl ether and benzoate ester groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is characterized by its unique structure that includes a benzoate moiety, an azetidine ring, and a pyridine derivative. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent modifications to introduce the benzoate and pyridine components.

Antimicrobial Properties

Research indicates that compounds containing pyridine and azetidine structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results comparable to established antibiotics .

Antiviral Potential

In light of recent global health challenges, the antiviral properties of this compound are being investigated. Studies have suggested that derivatives with similar structures can inhibit viral replication, making them candidates for further development as antiviral agents .

Neuroprotective Effects

Preliminary studies have shown that certain azetidine derivatives possess neuroprotective properties. This compound may contribute to neuroprotection through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Applications in Medicinal Chemistry

The compound's diverse biological activities suggest several applications in medicinal chemistry:

- Drug Development : The unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for new drug formulations targeting infections or neurodegenerative diseases.

- Lead Compound : Its effectiveness against pathogens positions it as a lead compound for developing new antibiotics or antiviral drugs.

Agricultural Applications

In addition to medicinal uses, this compound can be explored in agricultural settings:

- Pesticide Development : The compound's biological activity may extend to insecticidal or fungicidal properties, allowing it to be developed as a novel pesticide .

- Plant Growth Regulation : Compounds with similar structures have been shown to influence plant growth positively, suggesting potential applications in enhancing crop yields.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of azetidine revealed that modifications to the methyl group significantly enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that was notably lower than that of conventional antibiotics .

Case Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of azetidine derivatives demonstrated that these compounds could reduce neuronal apoptosis in models of oxidative stress. This compound was highlighted as a particularly effective derivative in protecting neuronal cells from damage caused by reactive oxygen species .

Mechanism of Action

The mechanism of action of methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The pyridinyl ether group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Functional Group Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Similarities :

- Benzamide/benzoate backbone : Both compounds feature aromatic carboxylic acid derivatives (amide vs. ester).

- Directing groups : The target compound’s pyridin-3-yloxy group may act as a directing moiety in catalysis, akin to the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Key Differences :

- Reactivity : The ester linkage in the target compound is more hydrolytically labile than the amide bond in the benzamide analog.

- Ring system : The azetidine introduces steric constraints absent in the linear hydroxyethyl group of the benzamide.

Ring System Analog: 1-Methylpyrrolidone

Key Similarities :

- Nitrogen-containing rings : Both compounds incorporate saturated nitrogen heterocycles (azetidine vs. pyrrolidine).

Key Differences :

Aromatic Substituent Analog: 3-Methylsalicylic Acid

Key Similarities :

- Benzoic acid/ester core : Shared aromatic backbone with substituents at the 2- and 3-positions.

Key Differences :

- Substituent effects : The hydroxyl and methyl groups in 3-methylsalicylic acid enable chelation, while the target compound’s pyridin-3-yloxy group offers π-π stacking and basicity .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Catalysis : The pyridin-3-yloxy group may enhance regioselectivity in cross-coupling reactions, similar to N,O-bidentate directing groups .

- Bioactivity : Azetidine’s ring strain could mimic transition states in enzyme inhibition, but further studies are needed.

- Synthetic Challenges : Azetidine’s instability compared to pyrrolidine derivatives requires optimized synthetic protocols.

Limitations : Direct experimental data for the target compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a unique combination of a benzoate moiety, a pyridinyl ether group, and an azetidine ring. The structural complexity contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{16}N_{2}O_{3} |

| Molecular Weight | 272.30 g/mol |

| CAS Number | Not specified in available literature |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the pyridinyl ether may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymatic pathways in bacteria and fungi .

Case Study:

In a study evaluating the antimicrobial efficacy of related compounds, several derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in determining biological activity .

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Preliminary studies have shown that analogs can inhibit cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. The azetidine ring's strain may facilitate interactions with specific cellular targets involved in cancer progression .

Research Findings:

A recent study indicated that this compound could inhibit tumor growth in vitro, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the compound's interaction with cellular signaling pathways related to growth factor receptors.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation: It is hypothesized that the compound binds to receptors on cancer cells, altering their signaling pathways and leading to reduced viability.

- Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD |

| 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | Antimicrobial | 25 |

| 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone | Weak Anticancer | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.